![molecular formula C9H19Cl2FN2S B1486856 1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride CAS No. 2098007-43-1](/img/structure/B1486856.png)
1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride
説明
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out. Some general reactions include cyclization, ring-opening, and intermolecular cycloaddition .科学的研究の応用
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis and Isomer Studies : Research on the synthesis of flunarizine, a drug related to the chemical class of piperazines, has shown advancements in Fe-catalyzed synthesis methods. These studies detail the creation of flunarizine and its isomers through regioselective metal-catalyzed amination, offering insights into the chemical synthesis and properties of piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
Docking Studies and Medicinal Chemistry Applications : Piperazine-1-yl-1H-indazole derivatives, similar in structure to the given compound, have been synthesized and analyzed for their role in medicinal chemistry. Docking studies provided further understanding of these compounds' interactions at the molecular level (Balaraju, Kalyani, & Laxminarayana, 2019).
Molecular Structure and Interactions
Molecular Conformations and Intermolecular Interactions : Studies on closely related piperazine derivatives have revealed how slight modifications in molecular structure can significantly affect intermolecular interactions and crystal packing. These findings are crucial for understanding the physicochemical properties of piperazine derivatives (Mahesha et al., 2019).
Pharmacological Studies
Design, Synthesis, and Biological Evaluation : Research into indole-based 1,4-disubstituted piperazines has shown significant cytotoxic activity against various human tumor cell lines. These studies contribute to the development of piperazine derivatives as potential therapeutic agents (Köksal Akkoç et al., 2012).
Luminescent Properties and Electron Transfer
Luminescent Properties and Photo-induced Electron Transfer : Novel piperazine substituted naphthalimide compounds have been synthesized, showcasing unique luminescent properties. These compounds provide valuable insights into photo-induced electron transfer mechanisms, relevant for developing optical materials and sensors (Gan et al., 2003).
Safety and Hazards
The safety and hazards of a chemical compound are typically determined through laboratory testing and are often included in a material safety data sheet (MSDS). For example, 1-Methylpiperazine, a related compound, is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
特性
IUPAC Name |
1-[(3-fluorothiolan-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2S.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGQJYDZJXGZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



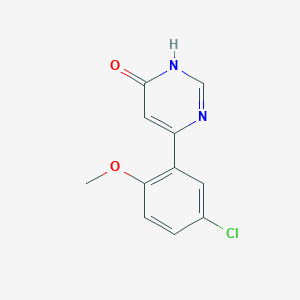
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
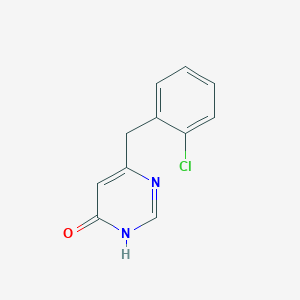
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)

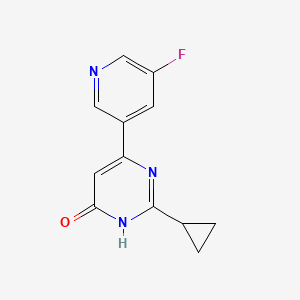

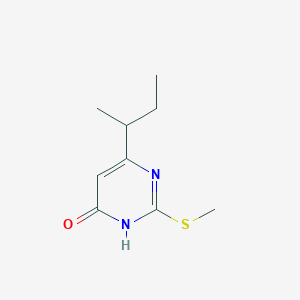
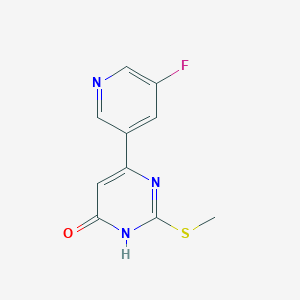
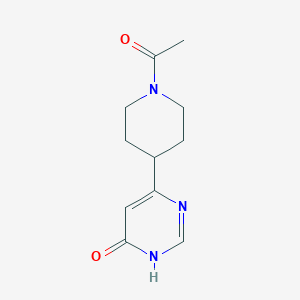
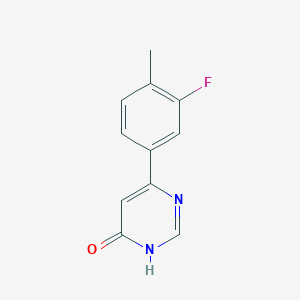
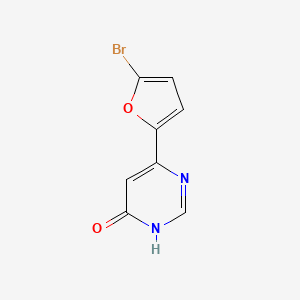
![3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1486794.png)
